molecular formula C7H9NO3 B1588534 Ethyl 3-Methylisoxazole-5-carboxylate CAS No. 63366-79-0

Ethyl 3-Methylisoxazole-5-carboxylate

Cat. No.: B1588534
CAS No.: 63366-79-0
M. Wt: 155.15 g/mol
InChI Key: LPMIZTNZMHVVSS-UHFFFAOYSA-N
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Description

Ethyl 3-Methylisoxazole-5-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing Ethyl 3-Methylisoxazole-5-carboxylate involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Hydroxylamine Reaction: Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-Methylisoxazole-5-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-Methylisoxazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Methylisoxazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-Methylisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other isoxazole derivatives. Its versatility in synthetic chemistry and potential bioactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMIZTNZMHVVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438119
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63366-79-0
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1,2-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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